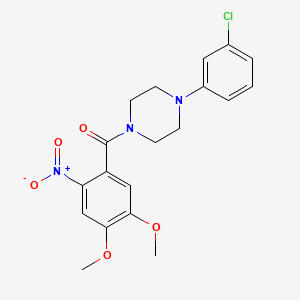![molecular formula C17H13ClN2OS B4666568 N-[(4-chlorophenyl)(3-pyridinyl)methyl]-2-thiophenecarboxamide](/img/structure/B4666568.png)
N-[(4-chlorophenyl)(3-pyridinyl)methyl]-2-thiophenecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-[(4-chlorophenyl)(3-pyridinyl)methyl]-2-thiophenecarboxamide involves reactions of substituted pyridinecarbonyl chlorides with aminochlorobenzenes, showcasing a variety of structural analogs and chemical versatility. For instance, studies have shown the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides from methylamine, n-butylamine, isopropylamine, and 4-chloropyridine-2-carboxylic acid methyl ester, highlighting the structural confirmation through IR, 1H NMR, and ESI-MS techniques (Pan Qing-cai, 2011).
Molecular Structure Analysis
The molecular structure of such compounds, including N-[(4-chlorophenyl)(3-pyridinyl)methyl]-2-thiophenecarboxamide, often displays significant complexity. Single crystal X-ray diffraction studies have been crucial in understanding the molecular geometry, showcasing how hydrogen bonding, amide interactions, and molecular planarity influence the overall structure (J. Gallagher et al., 2022).
Chemical Reactions and Properties
These compounds participate in a range of chemical reactions, with their functionality influenced by their specific chemical groups. For example, the formation of Schiff bases from 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide underlines the reactivity of the amide group towards various aldehydes, producing compounds with different chemical properties (S. Bhattacharjee et al., 2011).
Physical Properties Analysis
The physical properties of N-[(4-chlorophenyl)(3-pyridinyl)methyl]-2-thiophenecarboxamide derivatives are determined by their molecular structure and intermolecular interactions. For instance, melting temperature analyses have shown that these properties can be predicted from lattice energy and molecular symmetry, providing insights into the compound's stability and phase behavior (J. Gallagher et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction capabilities, are significantly influenced by the compound's specific functional groups and molecular structure. Studies on similar compounds have highlighted the importance of N-H...Npyridine interactions, amide...amide intermolecular interactions, and the influence of chlorine-containing compounds on the chemical structure and reactivity (J. Gallagher et al., 2022).
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is suggested that the compound may form strong hydrogen bonds with its targets , which could lead to changes in the target’s function or activity.
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
Based on the biological activities of similar compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-14-7-5-12(6-8-14)16(13-3-1-9-19-11-13)20-17(21)15-4-2-10-22-15/h1-11,16H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKCRTQNHQPXCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-5-pyrimidinecarboxylate](/img/structure/B4666499.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(2-oxo-1-pyrrolidinyl)carbonyl]vinyl}-2-furamide](/img/structure/B4666501.png)
![(2-chloro-4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-6-methoxyphenoxy)acetic acid](/img/structure/B4666503.png)
![4-{[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4666505.png)

![{[3-(3,4-dichlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetonitrile](/img/structure/B4666509.png)
![2-{[4-allyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4666516.png)
![1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4666524.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4666531.png)
![4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B4666539.png)
![3-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4666548.png)
![1-(3-methoxyphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4666553.png)
![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4666578.png)
![ethyl 4-amino-3-[4-(dimethylamino)phenyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B4666581.png)